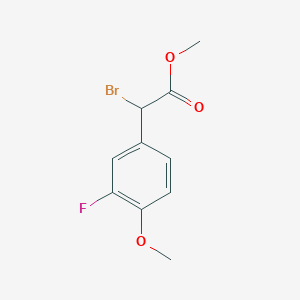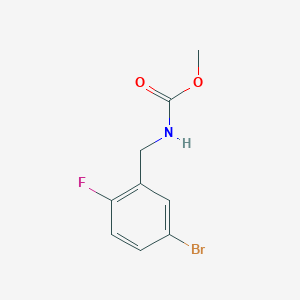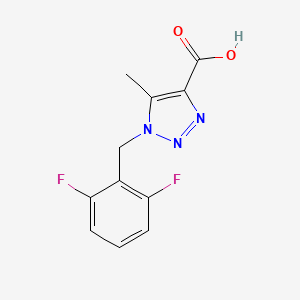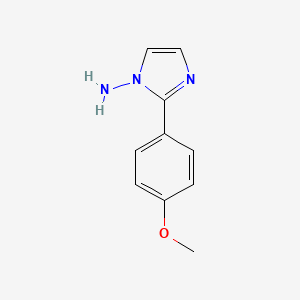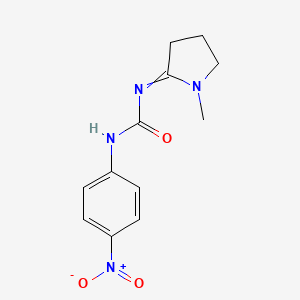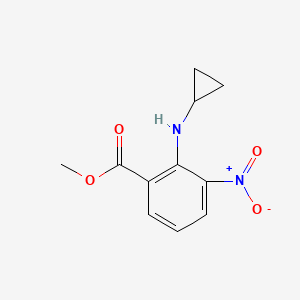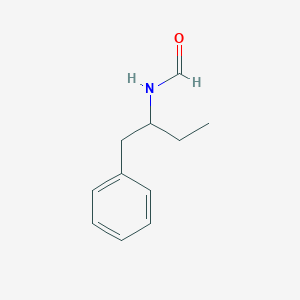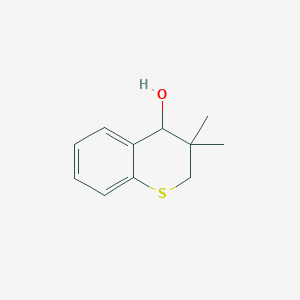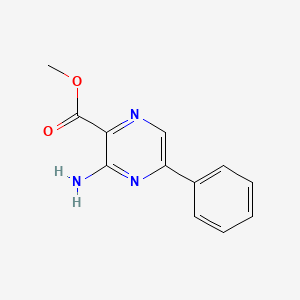
Methyl 3-amino-5-phenylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-amino-5-phenylpyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with methoxycarbonyl, amino, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases depending on the specific route chosen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxymethyl derivatives.
科学的研究の応用
Methyl 3-amino-5-phenylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl 3-amino-5-phenylpyrazine-2-carboxylate and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and receptor binding .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3-amino-5-phenylpyrazine-2-carboxylate include other substituted pyrazines such as:
- 2-Methoxycarbonyl-3-amino-6-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-4-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-5-methyl-pyrazine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
methyl 3-amino-5-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)15-9(7-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15) |
InChIキー |
GWSYTJJRDBPAKI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(N=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
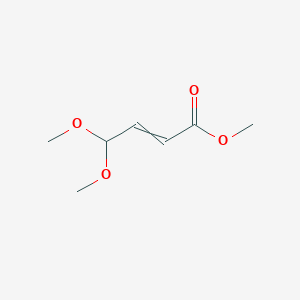
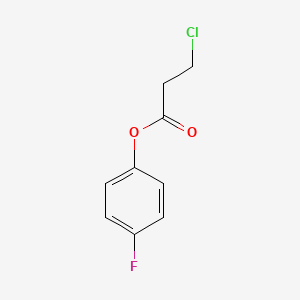
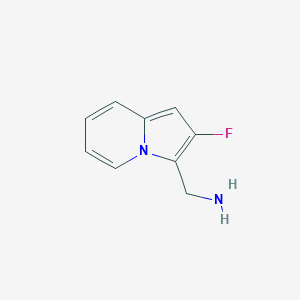
![tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)
